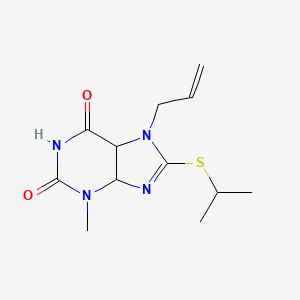![molecular formula C20H23NO4S B12191813 1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B12191813.png)
1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol is a complex organic compound that features a unique combination of furan, thiophene, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with the amino and phenoxy groups.
-
Preparation of Furan and Thiophene Intermediates:
- Furan and thiophene derivatives can be synthesized through various methods, including the Paal-Knorr synthesis and Gewald reaction .
- The Paal-Knorr synthesis involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .
- The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
-
Coupling Reactions:
- The furan and thiophene intermediates are then coupled with an amino group through nucleophilic substitution reactions.
- The final step involves the introduction of the 2-methoxyphenoxy group through etherification reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include dihydrofuran and dihydrothiophene derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The furan and thiophene rings contribute to the compound’s electronic properties, making it useful in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets. The furan and thiophene rings can interact with enzymes or receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Furan-2-ylmethyl)-4-(thiophen-2-ylmethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: This compound also features furan and thiophene rings and has shown potential in medicinal chemistry.
2,2-Methylenebisfuran: This compound contains two furan rings and is used in various chemical applications.
Properties
Molecular Formula |
C20H23NO4S |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
1-[furan-2-ylmethyl(thiophen-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C20H23NO4S/c1-23-19-8-2-3-9-20(19)25-15-16(22)12-21(13-17-6-4-10-24-17)14-18-7-5-11-26-18/h2-11,16,22H,12-15H2,1H3 |
InChI Key |
CRSAWGFFSVOTPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN(CC2=CC=CO2)CC3=CC=CS3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B12191735.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12191739.png)
![3,6-dimethyl-N-(3,4,5-trifluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12191747.png)

![3-phenyl-6-(thiophen-3-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12191758.png)
![(3-Methoxyphenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B12191763.png)
![3-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12191767.png)
![(2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12191770.png)
![N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide](/img/structure/B12191775.png)
![N-(2-chloropyridin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide](/img/structure/B12191783.png)
![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B12191788.png)

![1-[2-(2H-1,3-benzodioxol-5-yloxy)acetyl]-3-(propan-2-yl)urea](/img/structure/B12191791.png)
![6-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B12191793.png)
